(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
Overview
Description
“(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid” is a heterocyclic organic compound . It is also known by several synonyms such as “1-BOC-5-BROMO-1H-INDOLE-2-BORONIC ACID”, “1-BOC-5-BROMO-2-INDOLEBORONIC ACID”, “1-BOC-5-BROMOINDOLE-2-BORONIC ACID”, “1-(TERT-BUTOXYCARBONYL-5-BROMO-1H-INDOL-2-YL)BORONIC ACID”, “5-BROMO-N-(BOC)INDOLE-2-BORONIC ACID”, and "5-BROMO-N-(BUTOXYCARBONYL)INDOLE-2-BORONIC ACID" .
Molecular Structure Analysis
The molecular formula of this compound is C13H15BBrNO4 . Its structure includes a boronic acid group attached to an indole ring, which is further substituted with a bromine atom and a tert-butoxycarbonyl group . The InChI key is RBYTXZMVOGZESQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 339.98 g/mol . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound is covalently bonded and has a complexity of 374 .Scientific Research Applications
-
Organic Synthesis
- Boronic acids are used as synthetic intermediates in organic synthesis . They are particularly attractive due to their unique properties as mild organic Lewis acids, mitigated reactivity profile, stability, and ease of handling .
- Boronic acids are often preferred as synthetic intermediates over other classes of organoboron compounds .
-
Separation and Molecular Recognition
- Boronate affinity materials have emerged as important media for the selective separation and molecular recognition of cis-diol-containing compounds .
- With the introduction of boronic acid functionality, boronate affinity materials exhibit several significant advantages, including broad-spectrum selectivity, reversible covalent binding, pH-controlled capture/release, fast association/desorption kinetics, and good compatibility with mass spectrometry .
-
Proteomics
-
Metabolomics
-
Disease Diagnostics
-
Aptamer Selection
-
Organic Synthesis
- Boronic acids are used as synthetic intermediates in organic synthesis . They are particularly attractive due to their unique properties as mild organic Lewis acids, mitigated reactivity profile, stability, and ease of handling .
- Boronic acids are often preferred as synthetic intermediates over other classes of organoboron compounds .
-
Separation and Molecular Recognition
- Boronate affinity materials have emerged as important media for the selective separation and molecular recognition of cis-diol-containing compounds .
- With the introduction of boronic acid functionality, boronate affinity materials exhibit several significant advantages, including broad-spectrum selectivity, reversible covalent binding, pH-controlled capture/release, fast association/desorption kinetics, and good compatibility with mass spectrometry .
-
Proteomics
-
Metabolomics
-
Disease Diagnostics
-
Aptamer Selection
Safety And Hazards
properties
IUPAC Name |
[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYTXZMVOGZESQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383344 | |
Record name | [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid | |
CAS RN |
475102-13-7 | |
Record name | [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.